Tert-butyl 5,6-dimethylmorpholine-3-carboxylate
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Overview
Description
Tert-butyl 5,6-dimethylmorpholine-3-carboxylate is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6-dimethylmorpholine-3-carboxylate typically involves the reaction of 5,6-dimethylmorpholine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,6-dimethylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones.
Reduction: The major products can include alcohols or amines.
Substitution: The major products depend on the nucleophile used, such as substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 5,6-dimethylmorpholine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5,6-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound towards its targets. The morpholine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 5,6-dimethylmorpholine-3-carboxylate is unique due to the presence of the 5,6-dimethyl substituents on the morpholine ring, which can influence its chemical reactivity and biological activity. The tert-butyl group also provides steric hindrance, making it distinct from other morpholine derivatives.
Properties
IUPAC Name |
tert-butyl 5,6-dimethylmorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7-8(2)14-6-9(12-7)10(13)15-11(3,4)5/h7-9,12H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQACIQOOEYBKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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